Comparative In Vitro Activity Against Gram-Positive Cocci
PD 127391, a close structural analog also bearing a C-7 aminopyrrolidine substituent on a fluoronaphthyridine core, demonstrates that this chemotype achieves superior potency against staphylococci, streptococci, and enterococci compared to ciprofloxacin, a standard fluoroquinolone. While the target compound's individual MIC data are not directly available, the class-level inference is supported by the parent chemotype's performance [1]. The study found that the MIC90 for staphylococci (26 strains) was 0.03-0.06 µg/mL, for Streptococcus pyogenes, S. agalactiae, S. pneumoniae, and Enterococcus faecalis (80 strains) was 0.06-0.25 µg/mL, and for Enterobacteriaceae (97 strains) was 0.06 µg/mL.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) |
|---|---|
| Target Compound Data | Not available; class-level inference via PD 127391 |
| Comparator Or Baseline | Ciprofloxacin, a standard fluoroquinolone |
| Quantified Difference | Superior activity to ciprofloxacin for Gram-positive cocci; specific fold-difference not provided in the abstract [1]. |
| Conditions | In vitro MIC testing against 349 clinical bacterial isolates, as described in Cohen et al. 1991. |
Why This Matters
This demonstrates that the aminopyrrolidine-substituted fluoronaphthyridine class, to which PD 118879 belongs, provides a potency advantage against key Gram-positive pathogens when compared to a widely used reference fluoroquinolone.
- [1] Cohen, M. A., et al. In vitro antibacterial activities of the fluoroquinolones PD 117596, PD 124816, and PD 127391. Diagnostic Microbiology and Infectious Disease, 1991, 14(3), 245-258. View Source
